3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride

Medicinal Chemistry Synthetic Chemistry Process Chemistry

Researchers sourcing phenylamine intermediates often face batch variability and incorrect salt forms compromising SAR studies. 3-Methyl-4-pyrrol-1-yl-phenylamine HCl (CAS 1185294-91-0) resolves this with its defined salt form (MW 208.69), ensuring precise stoichiometry. • Anticancer activity: IC50 25.5 µM (MCF7), 18.7 µM (A549) • Enhanced aqueous solubility vs. free base for reliable biological assays • Defined 3-methyl-4-pyrrolyl substitution ensures reproducible synthetic yields

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
CAS No. 1185294-91-0
Cat. No. B1389076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride
CAS1185294-91-0
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)N2C=CC=C2.Cl
InChIInChI=1S/C11H12N2.ClH/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H
InChIKeyFLSPBNQXXAEGHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-pyrrol-1-YL-phenylamine HCl Procurement Guide


3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride (CAS 1185294-91-0) is a substituted phenylamine derivative featuring a pyrrole ring. It is supplied as a hydrochloride salt, with a molecular formula of C11H13ClN2 and a molecular weight of 208.69 g/mol . The compound is a white solid that is soluble in organic solvents such as ether and chloroform, and it serves as a versatile intermediate in medicinal chemistry and materials science . Its applications are primarily in research settings, where it is used as a building block for synthesizing more complex molecules with potential antibacterial and anticancer properties .

Salt form
Hydrochloride salt ensures defined stoichiometry and aqueous handling for biological assays.
Synthesis workflow
Building block for pyrrole-containing scaffolds, supporting medicinal chemistry and SAR libraries.
Isomer identity
3-methyl-4-pyrrolyl substitution pattern required; positional isomers may alter steric and electronic profiles.

Substitution Risks of 3-Methyl-4-pyrrol-1-YL-phenylamine HCl


Substituting 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride with its free base (CAS 137352-76-2) or other positional isomers introduces significant changes in physicochemical properties and reactivity that can compromise experimental outcomes. The hydrochloride salt form directly impacts solubility, stability, and dosing accuracy in biological assays compared to the neutral free base . Furthermore, the specific 3-methyl-4-pyrrolyl substitution pattern is crucial for its intended application as a building block, as even minor positional shifts (e.g., 4-methyl-3-pyrrolyl or 2-methyl-3-pyrrolyl isomers) can alter steric hindrance and electronic distribution, thereby affecting subsequent synthetic yields and the biological activity of derived compounds . Generic substitution without verification of these properties can lead to irreproducible results and failed syntheses.

vs. Free base
3-Methyl-4-pyrrol-1-YL-phenylamine HClTarget
Free base (CAS 137352-76-2) may shift solubility and stoichiometry; molar correction required to avoid dosing errors.
! Molar mass differs by 21.2%; aqueous buffer compatibility may not transfer.
vs. Isomers
3-methyl-4-pyrrolyl patternTarget
4-methyl-3-pyrrolyl or 2-methyl-3-pyrrolyl isomers may alter reactivity and biological readouts; synthesis outcomes may not replicate.
! Steric and electronic distribution may differ; verify isomer identity before use.
vs. Analogs
3-Methyl-4-pyrrolyl aniline HClTarget
Non-methylated analogs (3-pyrrol-1-yl-phenylamine) may exhibit different physical form and assay compatibility; direct substitution requires method review.
! Molecular weight and solubility profile may differ; aqueous assay conditions may need re-optimization.

3-Methyl-4-pyrrol-1-YL-phenylamine HCl Differentiation


Molecular Weight and Stoichiometry

The hydrochloride salt form (MW 208.69 g/mol) is significantly heavier than its free base counterpart (MW 172.23 g/mol) . This 21.2% increase in molecular weight directly impacts the calculation of molar equivalents in synthetic reactions and the preparation of stock solutions for biological assays. Using the free base without correction will lead to a 21.2% under-dosing error. Furthermore, common in-class analogs like 3-pyrrol-1-yl-phenylamine (MW 158.20 g/mol) and 4-(1H-pyrrol-1-yl)aniline (MW 158.20 g/mol) are even lighter, differing by over 30% .

MW & Stoichiometry
Head-to-head
Target 208.69 g/mol vs. free base 172.23 g/mol; 21.2% heavier.
Supports stoichiometry review for synthesis and stock preparation.
Non-methylated analogs differ by >30%.
Medicinal Chemistry Synthetic Chemistry Process Chemistry

Aqueous vs. Organic Solubility

The target hydrochloride salt exhibits fundamentally different solubility behavior compared to its free base. While the free base is reported as a white solid soluble in organic solvents like ether and chloroform , the hydrochloride salt is known to have improved water solubility, a common characteristic of amine salts . This is in contrast to non-salt analogs like 4-(1H-pyrrol-1-yl)aniline, which has a predicted water solubility of 2.3 g/L at 25°C and a melting point of 81°C .

Solubility profile
Class-level
HCl salt: enhanced aqueous solubility. Free base: organic solvent preference.
Selection context for aqueous assay and formulation workflows.
Predicted analog solubility: 2.3 g/L.
Drug Discovery Chemical Biology Formulation

Substitution Pattern Effects

The specific 3-methyl-4-pyrrolyl substitution on the aniline ring distinguishes this compound from several positional isomers. Analogs like 4-methyl-3-(1H-pyrrol-1-yl)aniline (CAS 1823452-39-6) and 2-methyl-3-(1H-pyrrol-1-yl)aniline (CAS 137352-75-1) possess the same atoms but in a different arrangement. This difference in substitution pattern directly influences the molecule's steric hindrance and electronic properties, which are critical for its function as a selective building block in synthesizing pyrrole-containing bioactive compounds, such as potential anticancer and anti-inflammatory agents .

Substitution pattern
Class-level
3-methyl-4-(1H-pyrrol-1-yl) vs. 4-methyl-3- and 2-methyl-3- isomers.
Isomer identity critical for replicating synthetic routes and SAR.
Positional isomers may yield different product profiles.
Structure-Activity Relationship Organic Synthesis Medicinal Chemistry

Anticancer Cytotoxicity Profile

Preliminary studies report that 3-Methyl-4-pyrrol-1-YL-phenylamine exhibits moderate cytotoxicity against specific cancer cell lines. In vitro assays show IC50 values of 25.5 µM against MCF7 (breast cancer) cells and 18.7 µM against A549 (lung cancer) cells . While direct comparative data for its closest analogs under identical conditions is not available, this baseline activity provides a reference point for researchers investigating the anticancer potential of this chemotype. The observed potency is within the low micromolar range, warranting further investigation as a potential lead scaffold or tool compound .

Cytotoxicity screen
Reported
IC50 MCF7: 25.5 µM; A549: 18.7 µM.
Reported cell-model response context; supports cytotoxicity endpoint review.
No direct comparator under identical conditions; data to verify.
Cancer Research Pharmacology Chemical Biology

3-Methyl-4-pyrrol-1-YL-phenylamine HCl Applications


Pyrrole-Containing Bioactive Scaffold Synthesis

As an aromatic amine building block, this hydrochloride salt is ideally suited for the synthesis of complex molecules targeting anticancer and anti-inflammatory pathways . Its specific substitution pattern and salt form provide the necessary reactivity for creating diverse chemical libraries for structure-activity relationship (SAR) studies, where precise molar stoichiometry and solubility are critical .

Aqueous-Compatible Probe Molecules

The enhanced water solubility of the hydrochloride salt, compared to its free base, makes it the preferred form for applications requiring aqueous buffers . This includes the preparation of stock solutions for in vitro biological assays (e.g., cell culture, enzyme inhibition studies) and the synthesis of water-soluble probes or bioconjugates .

Scale-Up Intermediate

The distinct molecular weight of the hydrochloride salt (208.69 g/mol) is a key parameter for accurate process calculations during scale-up, ensuring correct reagent equivalency and minimizing batch-to-batch variability . Its use as a defined intermediate supports the development of robust, reproducible synthetic routes to advanced materials or pharmaceutical agents .

Anticancer Screening Tool Compound

With reported IC50 values of 25.5 µM (MCF7) and 18.7 µM (A549) against cancer cell lines, this compound can serve as a baseline comparator or a starting point for developing more potent analogs in oncology research . Its activity profile supports its use as a chemical tool to probe cancer cell biology pathways .

Application
Selection Property
Validation Focus
Bioactive scaffold synthesis
Isomer identity and salt form
Reactivity and SAR reproducibility
Aqueous assay probe preparation
Aqueous solubility profile
Buffer compatibility and stock solution accuracy
Scale-up intermediate
Defined molecular weight and stoichiometry
Reagent equivalency and batch consistency
Cancer cell-model screening
Cell-model endpoint review
Cytotoxicity endpoint comparison and assay standardization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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